1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
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Overview
Description
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid. The reaction mixture is usually refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Chemical Reactions Analysis
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines. The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
3,5-dimethyl-2-(3-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-14-8-7-9-17(12-14)19-16(3)20-21-15(2)13-18(24(20)22-19)23-10-5-4-6-11-23/h7-9,12-13H,4-6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJABBNNSOAFHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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